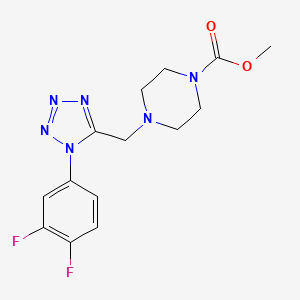

methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Description

Methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a tetrazole core substituted with a 3,4-difluorophenyl group, a piperazine ring, and a methyl carboxylate moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

methyl 4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N6O2/c1-24-14(23)21-6-4-20(5-7-21)9-13-17-18-19-22(13)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADRFNQXUGDSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, identified by its CAS number 1040677-69-7, is a compound of significant interest in pharmacological research. Its structure, characterized by a piperazine ring and a tetrazole moiety, suggests potential biological activities that merit exploration.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives have been widely studied for their neuropharmacological effects, including antidepressant and anxiolytic activities. The presence of the tetrazole ring may enhance these effects through modulation of receptor activity .

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit significant antidepressant-like and anxiolytic-like effects. For instance, studies have shown that compounds with similar structural features can influence serotonergic pathways, leading to increased locomotor activity and reduced immobility in forced swim tests (FST) and tail suspension tests (TST) .

Key Findings:

- Anxiolytic Activity: Increased time spent in the center of the open field test (OFT), suggesting reduced anxiety levels.

- Antidepressant Activity: Decreased immobility times in FST and TST, indicating potential efficacy in treating depression .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The incorporation of the difluorophenyl group is hypothesized to enhance lipophilicity and receptor binding affinity. Comparative studies with other piperazine derivatives reveal that modifications at the piperazine nitrogen or the aromatic substituents can significantly alter biological activity .

Research Applications

The compound has potential applications in several areas:

- Drug Development: As a lead compound for developing new antidepressants or anxiolytics.

- Biological Research: Investigating receptor interactions and signaling pathways involved in mood regulation.

Study on Piperazine Derivatives

A study focusing on various piperazine derivatives demonstrated that modifications at specific positions could yield compounds with enhanced antidepressant properties. For example, a derivative similar to this compound showed significant activity against serotonin receptors, correlating with behavioral improvements in animal models .

In Vitro Studies

In vitro assays have indicated that compounds featuring the tetrazole moiety often exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, revealing promising results that suggest potential for further development as antimicrobial agents .

Summary of Biological Activities

Scientific Research Applications

The compound exhibits a range of biological activities that are being investigated for their therapeutic potential:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar piperazine structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers .

- Enzyme Inhibition : Research suggests that methyl 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate may inhibit enzymes involved in metabolic pathways critical for tumor growth. This inhibition could lead to reduced tumor viability and growth rates .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for yield and purity. The mechanisms through which this compound exerts its biological effects are currently under investigation but may involve:

- Interaction with Biological Targets : The compound is thought to interact with specific receptors or enzymes that play roles in cellular signaling pathways associated with cancer progression .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic properties of related piperazine derivatives, compounds were tested against several cancer cell lines using the MTT assay. One derivative exhibited an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer activity . This suggests that this compound may have similar or enhanced efficacy.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibition capabilities of similar tetrazole-containing compounds. These compounds demonstrated a capacity to inhibit key metabolic enzymes in cancer cells, leading to decreased proliferation rates. Such findings highlight the potential of this compound as a lead compound for further development in anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole-Piperazine Frameworks

Compound A : 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine ()

- Key Differences :

- Substitution: 4-Fluorobenzyl vs. 3,4-difluorophenyl.

- Additional Groups: A 4-methylphenyl group and methylated piperazine.

- The methyl carboxylate in the target compound increases hydrophilicity compared to the methylated piperazine in Compound A, which could influence absorption and distribution .

Compound B : Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate ()

- Key Differences :

- Core Structure: Quinazoline-2-sulfanylidene vs. tetrazole.

- Substituents: Bromophenyl vs. difluorophenyl.

- Implications :

- The tetrazole in the target compound offers superior metabolic stability compared to the sulfanylidene group in Compound B, which may hydrolyze more readily .

- The bromophenyl group in Compound B introduces steric bulk, whereas the difluorophenyl group in the target compound balances electronegativity and lipophilicity .

Analogues with Piperazine-Linked Heterocycles

Compound C : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()

- Key Differences: Linker: Butanone chain vs. methylene bridge. Substituents: Trifluoromethylphenyl vs. difluorophenyl.

- The trifluoromethyl group in Compound C is more lipophilic than the difluorophenyl group, which may alter membrane permeability .

Compound D : 1-(6-Fluoro-4-methylpyridin-3-yl)piperazine ()

- Key Differences :

- Core Structure: Pyridine vs. tetrazole.

- Substituents: 6-Fluoro-4-methylpyridyl vs. 3,4-difluorophenyltetrazole.

- Implications: The tetrazole in the target compound provides hydrogen-bonding capabilities absent in Compound D, which could improve target interactions .

Physicochemical and Pharmacokinetic Comparison

Optimization Challenges :

- Balancing the electron-withdrawing effects of fluorine substituents with solubility.

- Ensuring metabolic stability of the methyl carboxylate group compared to ethyl esters (e.g., Compound B in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.